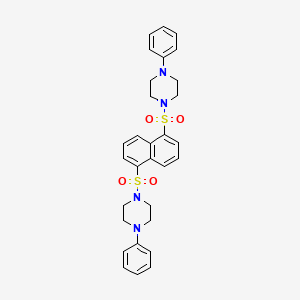
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-phenylpiperazine)
Descripción general
Descripción
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-phenylpiperazine), commonly known as NDSB-256, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
NDSB-256 binds to the sulfonylurea receptor subunit of the KATP channel, causing channel closure and inhibition of potassium efflux. This leads to membrane depolarization and calcium influx, which triggers insulin secretion in pancreatic beta cells. In cardiac cells, NDSB-256 has been found to increase contractility by enhancing calcium influx.
Biochemical and Physiological Effects:
NDSB-256 has been found to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, enhance cardiac contractility, and protect against ischemia-reperfusion injury in the heart. It has also been found to inhibit platelet aggregation and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NDSB-256 in lab experiments is its potency and specificity for the KATP channel. It has also been found to be stable in aqueous solutions and can be easily synthesized. However, one of the limitations is its potential toxicity at high concentrations. It can also be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of NDSB-256 in scientific research. One area of interest is its potential use in the treatment of diabetes. NDSB-256 has been found to enhance insulin secretion and could be used to develop new therapies for diabetes. Another area of interest is its potential use in the treatment of cardiac diseases. NDSB-256 has been found to enhance cardiac contractility and protect against ischemia-reperfusion injury. It could be used to develop new therapies for heart failure and other cardiac diseases. Additionally, NDSB-256 could be used to study the role of KATP channels in other physiological processes, such as neuronal function and cancer cell growth.
Conclusion:
In conclusion, NDSB-256 is a sulfonamide-based compound that has been widely used in scientific research. It has been found to be a potent inhibitor of the KATP channel and has various biochemical and physiological effects. Its potential use in the treatment of diabetes and cardiac diseases makes it an area of interest for future research. However, its potential toxicity at high concentrations and difficulty in obtaining large quantities are limitations that need to be addressed.
Aplicaciones Científicas De Investigación
NDSB-256 has been used in various scientific research studies. It has been found to be a potent inhibitor of the ATP-sensitive potassium (KATP) channel. This channel is involved in regulating insulin secretion and cardiac function. NDSB-256 has been used to study the role of KATP channels in various physiological processes.
Propiedades
IUPAC Name |
1-phenyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S2/c35-39(36,33-21-17-31(18-22-33)25-9-3-1-4-10-25)29-15-7-14-28-27(29)13-8-16-30(28)40(37,38)34-23-19-32(20-24-34)26-11-5-2-6-12-26/h1-16H,17-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBALOBNVOEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3556011.png)

![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)
![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)
![N-[3-amino-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556042.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B3556063.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3556073.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3556075.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3556082.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3556104.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B3556108.png)

